molecular formula C20H24FN3O2 B247933 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

Cat. No. B247933
M. Wt: 357.4 g/mol
InChI Key: MQKVZUVMMMSGQA-UHFFFAOYSA-N
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Description

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide, also known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPP is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.

Scientific Research Applications

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been used as a tool to study the effects of dopamine and serotonin receptor agonists and antagonists on the brain. In pharmacology, 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been investigated for its potential use as an antipsychotic and antidepressant drug. In medicinal chemistry, 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been used as a lead compound to design and synthesize novel piperazine derivatives with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide is not fully understood. However, it is known to act as a dopamine and serotonin receptor agonist and antagonist. 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been shown to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. In animal studies, 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized in good yields. Another advantage is that it has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation is that 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide is a controlled substance, and its use is restricted in some countries. Another limitation is that 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide has been shown to have potential side effects, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide. One direction is to investigate its potential use as a therapeutic agent for various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to design and synthesize novel piperazine derivatives with improved pharmacological properties. Finally, future studies should focus on elucidating the mechanism of action of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide to better understand its pharmacological effects.

Synthesis Methods

The synthesis method of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide involves the reaction of 3-methoxyphenylpropanoic acid with thionyl chloride to yield 3-methoxyphenylpropanoyl chloride. This intermediate is then reacted with 1-(2-fluorophenyl)piperazine in the presence of triethylamine to produce 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide in good yields. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

Product Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C20H24FN3O2/c1-26-17-6-4-5-16(15-17)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25)

InChI Key

MQKVZUVMMMSGQA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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